2-Amino-3-chloro-6-fluorophenol chemical structure and properties
2-Amino-3-chloro-6-fluorophenol chemical structure and properties
An In-depth Technical Guide to 2-Amino-3-chloro-6-fluorophenol for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-chloro-6-fluorophenol is a halogenated aromatic amine and a member of the versatile class of aminophenols. These compounds are of significant interest in synthetic organic chemistry, particularly as intermediates in the preparation of pharmaceuticals, agrochemicals, and dyes.[1][2] The specific substitution pattern of 2-amino-3-chloro-6-fluorophenol, which includes an amino group, a hydroxyl group, and two different halogen atoms (chlorine and fluorine), provides a unique combination of electronic and steric properties. This makes it a potentially valuable building block for the synthesis of complex molecular architectures. The presence of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3][] This guide aims to provide a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and safety considerations for 2-Amino-3-chloro-6-fluorophenol, serving as a critical resource for professionals in research and development.
Chemical Structure and Identifiers
The molecular structure of 2-Amino-3-chloro-6-fluorophenol consists of a benzene ring substituted with an amino group at position 2, a chlorine atom at position 3, a hydroxyl group at position 1, and a fluorine atom at position 6.
Caption: Chemical structure of 2-Amino-3-chloro-6-fluorophenol.
Table 1: Chemical Identifiers for 2-Amino-3-chloro-6-fluorophenol
| Identifier | Value |
| IUPAC Name | 2-Amino-3-chloro-6-fluorophenol |
| CAS Number | 1378866-55-7[5] |
| Molecular Formula | C₆H₅ClFNO[5] |
| Molecular Weight | 161.56 g/mol [5] |
| InChI | InChI=1S/C6H5ClFNO/c7-4-2-1-3(9)5(10)6(4)8/h1-2,9H,10H2 |
| InChIKey | Not readily available |
| Canonical SMILES | NC1=C(F)C(O)=C(Cl)C=C1[5] |
Physicochemical Properties
The physicochemical properties of 2-Amino-3-chloro-6-fluorophenol are influenced by the presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, fluoro) substituents. The amino group imparts basic properties, while the phenolic hydroxyl group is acidic.
Table 2: Physicochemical Properties of 2-Amino-3-chloro-6-fluorophenol
| Property | Value | Source |
| Appearance | Solid | |
| Melting Point | Not readily available | |
| Boiling Point | Not readily available | |
| Solubility | Not readily available | |
| pKa | Not readily available | |
| LogP | 1.7669 | [5] |
Spectroscopic Data (Predicted)
While experimental spectra for 2-Amino-3-chloro-6-fluorophenol are not widely published, its key spectral features can be predicted based on its structure and data from analogous compounds.[6][7]
-
¹H NMR: The spectrum would show two signals in the aromatic region for the two adjacent protons on the benzene ring. Due to the influence of the neighboring fluorine atom, one of these protons would likely appear as a doublet of doublets.[6] The chemical shifts of the -NH₂ and -OH protons would be variable and depend on the solvent and concentration.[6]
-
¹³C NMR: The spectrum would display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern (M+2 peak) would be observed due to the presence of the chlorine-37 isotope.
Synthesis and Reactivity
A plausible synthetic route to 2-Amino-3-chloro-6-fluorophenol, based on common organic transformations for similar compounds, would involve the reduction of a nitrophenol precursor.[1][8]
Caption: Proposed synthetic workflow for 2-Amino-3-chloro-6-fluorophenol.
Experimental Protocol: Proposed Synthesis
This protocol is a generalized procedure based on the synthesis of structurally related aminophenols.[1][8]
-
Nitration of 2-Chloro-5-fluorophenol:
-
Dissolve 2-chloro-5-fluorophenol in a suitable solvent such as glacial acetic acid or sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitored by TLC or GC).
-
Pour the reaction mixture over ice water to precipitate the product, 2-chloro-5-fluoro-6-nitrophenol.
-
Filter, wash with water, and dry the solid product.
-
-
Reduction to 2-Amino-3-chloro-6-fluorophenol:
-
Suspend the synthesized 2-chloro-5-fluoro-6-nitrophenol in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.[8]
-
Monitor the reaction until completion.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-amino-3-chloro-6-fluorophenol.
-
The crude product may be purified by recrystallization or column chromatography.
-
Applications in Research and Drug Development
Halogenated aminophenols are crucial building blocks in the synthesis of a wide array of organic molecules.[1][2] The functional groups present in 2-amino-3-chloro-6-fluorophenol allow for diverse chemical modifications:
-
The amino group can be diazotized and converted into other functional groups or used in coupling reactions to form larger molecules.
-
The phenolic hydroxyl group can be alkylated or acylated.[2]
-
The aromatic ring can undergo further electrophilic substitution, with the positions of substitution directed by the existing functional groups.
The incorporation of chlorine and fluorine atoms can significantly impact the biological activity of a final product.[9] For instance, fluorine can increase metabolic stability and binding affinity to target proteins.[3] Structurally similar compounds are known intermediates in the synthesis of important pharmaceuticals, such as kinase inhibitors, and agrochemicals like herbicides and pesticides.[2]
Safety and Handling
While specific toxicological data for 2-Amino-3-chloro-6-fluorophenol is limited, related chlorophenols and aminophenols are known to be hazardous.[10][11][12][13] Therefore, appropriate safety precautions must be taken.
Table 3: GHS Hazard and Precautionary Statements for Structurally Similar Compounds
| Category | Statement | Source |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H341: Suspected of causing genetic defects. | [10] |
| Precautionary Statements | P201: Obtain special instructions before use. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11] |
Recommended Procedures
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere.
Conclusion
2-Amino-3-chloro-6-fluorophenol is a substituted aminophenol with significant potential as an intermediate in synthetic chemistry. Its unique combination of functional groups makes it an attractive building block for the development of new pharmaceuticals and other high-value chemical products. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in a research and development setting.
References
- AiFChem. (n.d.). 1039815-76-3 | 2-Amino-6-chloro-3-fluorobenzoic acid.
- National Center for Biotechnology Information. (n.d.). 2-Amino-3-chlorophenol. PubChem.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, October 6). SAFETY DATA SHEET.
- Benchchem. (n.d.). Technical Guide: An Examination of 4-Amino-2,6-dichloro-3-fluorophenol and Structurally Related Compounds.
- ChemScene. (n.d.). 3-Amino-6-chloro-2-fluorophenol.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
- Cheméo. (n.d.). Chemical Properties of 2-Amino-3,4,6-trichlorophenol (CAS 6358-15-2).
- PrepChem.com. (n.d.). Synthesis of 3-amino-6-chloro-4-fluorophenol.
- Sigma-Aldrich. (n.d.). 2-Amino-3-chlorophenol.
- Thermo Fisher Scientific. (n.d.). 2-Amino-6-fluorophenol, 97% 5 g.
- Guidechem. (2023, December 15). How can 2-chloro-6-fluorophenol be synthesized and applied effectively?.
- CPAChem. (2023, May 22). Safety data sheet.
- National Institute of Standards and Technology. (n.d.). 2-Amino-3,4,6-trichlorophenol. NIST Chemistry WebBook.
- (n.d.). CAS 53981-25-2 | 4656-3-08 | MDL MFCD08532465 | 2-Amino-6-fluorophenol.
- Benchchem. (2025, December). Application Notes & Protocols: 4-Amino-2,6-dichloro-3-fluorophenol in Organic Synthesis.
- Santa Cruz Biotechnology. (n.d.). 2-Amino-6-fluorophenol.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- Benchchem. (n.d.). Comparative 1H NMR Spectral Analysis of 2-Amino-4-chloro-5-fluorophenol and Structural Analogues.
- BLD Pharm. (n.d.). 2-Amino-3-fluorophenol.
- BOC Sciences. (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.
- Sigma-Aldrich. (n.d.). 2-Amino-3-fluorophenol.
- Ghorab, M. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 32(8), 3295-3316.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorophenols.
- European Commission. (n.d.). Opinion of the SCCNFP on 2-Chloro-6-methyl-3-aminophenol HCL (A94).
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
- BLD Pharm. (n.d.). 2-Amino-6-chlorophenol.
- Thermo Fisher Scientific. (n.d.). 2-Amino-6-fluorophenol, 97% 1 g.
- Santos, R. B., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2322.
- Thermo Fisher Scientific. (n.d.). 2-Amino-6-fluorophenol, 97% 1 g.
- Matrix Fine Chemicals. (n.d.). 4-AMINO-3-CHLOROPHENOL.
- (n.d.). 2-Amino-4-fluorophenol | C6H6FNO | MD Topology | NMR | X-Ray.
- Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-methylphenol.
- ChemicalBook. (n.d.). 2,3,6-trichlorophenol (933-75-5) 1H NMR spectrum.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,3,6-trichlorophenol (933-75-5) 1H NMR spectrum [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-3-chlorophenol | C6H6ClNO | CID 19828962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fr.cpachem.com [fr.cpachem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. fishersci.com [fishersci.com]
